molecular formula C21H23NO4S2 B2710281 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2097919-82-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2710281
CAS No.: 2097919-82-7
M. Wt: 417.54
InChI Key: APODKBGYQBWDNL-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining furan and thiophene heterocycles linked to an ethyl chain, which is further connected to an acetamide group substituted with a 4-(propane-2-sulfonyl)phenyl moiety. This structural complexity positions it as a candidate for therapeutic applications, particularly in anti-inflammatory or antiviral contexts .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S2/c1-15(2)28(24,25)18-7-5-16(6-8-18)12-21(23)22-13-19(17-9-11-27-14-17)20-4-3-10-26-20/h3-11,14-15,19H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APODKBGYQBWDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic compound that incorporates furan and thiophene moieties, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's aromaticity and potential interactions with biological targets.
  • Amide Functional Group : This group may facilitate hydrogen bonding with target molecules, enhancing binding affinity.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight317.39 g/mol
CAS Number2034239-32-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The furan and thiophene rings can enhance hydrophobic interactions, while the amide group may engage in specific hydrogen bonding with amino acid residues in proteins.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiophene moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related thiophene derivatives on triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and 4T1. The results indicated IC₅₀ values ranging from 6.59 to 12.51 µM for the most active compounds, demonstrating their potential as anticancer agents .

Antioxidant Activity

Compounds similar to this compound have also exhibited antioxidant properties. Thiophene-bearing derivatives showed antioxidant activity comparable to ascorbic acid, suggesting a protective role against oxidative stress .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. The findings indicated that it possesses moderate inhibitory effects on certain enzymes involved in metabolic processes.

Compound TypeBiological ActivityIC₅₀ (µM)
Thiophene DerivativeAnticancer (MDA-MB-231)6.59 - 12.51
Thiophene DerivativeAntioxidantEC₅₀ = 31

Comparative Studies

Comparative studies with similar compounds suggest that the unique structural features of this compound may enhance its biological activity relative to other derivatives lacking these features.

Comparison with Similar Compounds

Compounds with Triazole-Thio Substituents

These derivatives share a 1,2,4-triazole core with sulfanyl (-S-) linkages and diverse aromatic substitutions. Key examples include:

Compound Name Structural Features Biological Activity/Properties Reference
2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide Furan-triazole-thio, 3-methylphenyl Potential anti-inflammatory/anti-exudative activity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophene-triazole-thio, 4-fluorophenyl Enhanced metabolic stability due to fluorine substitution
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Furan-triazole-thio, CF3-phenyl High lipophilicity from trifluoromethyl group

Key Findings :

  • The triazole-thio scaffold imparts conformational rigidity, improving target selectivity.
  • Substitutions like fluorine or CF3 enhance bioavailability and binding affinity to hydrophobic pockets .
  • Anti-exudative activity in similar compounds (e.g., 10 mg/kg dose) rivals diclofenac sodium (8 mg/kg) in preclinical models .

Compounds with Sulfonylphenyl Acetamide Cores

These derivatives feature sulfonyl groups directly attached to phenyl rings, often paired with morpholine or amino substituents:

Compound Name Structural Features Physicochemical Properties Reference
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, phenylamino Crystalline solid, m.p. 174–176°C
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(4-hydroxyphenyl)acetamide Aminosulfonyl, 4-hydroxyphenyl Monoclinic crystal structure (P21/n)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylamino-sulfonyl, dimethoxyphenyl Docking score: -5.51 kcal/mol (ACE2)

Key Findings :

  • Morpholinosulfonyl groups improve solubility and mimic endogenous sulfonamide enzyme inhibitors .
  • Crystallographic data (e.g., a = 15.715 Å, β = 91.862°) confirm stable packing interactions in the solid state .

Compounds with Thiophene/Furan Heterocycles

Derivatives incorporating thiophene or furan rings demonstrate varied bioactivity:

Compound Name Structural Features Synthesis & Applications Reference
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetyl, bromoacetamide Intermediate for 3-acetylthiophene chemistry
2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]phenyl}carbonyl]amino}phenyl)ethanamine Benzothiophene, chloro-substituted phenyl SARS-CoV-2 entry inhibitor

Key Findings :

  • Thiophene-based acetamides serve as versatile intermediates for further functionalization .
  • Chloro and cyano substitutions in benzothiophene derivatives enhance antiviral docking efficiency .

Compounds with Thiazole and Related Cores

Thiazole-containing analogs highlight structural diversity:

Compound Name Structural Features Notable Properties Reference
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole, morpholino, chlorophenyl 95% purity, CAS 338749-93-2

Key Findings :

  • Thiazole cores paired with morpholine improve pharmacokinetic profiles .

Q & A

Basic: What synthetic strategies are documented for synthesizing this compound?

The compound’s synthesis typically involves multi-step reactions, including:

  • Coupling of heterocyclic moieties : Furan and thiophene groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, highlights reductive cyclization using nitroarenes and formic acid derivatives, which could be adapted for similar frameworks .
  • Sulfonation and acetylation : The propane-2-sulfonyl group is introduced via sulfonation of the phenyl ring, followed by acetylation. describes sulfonamide formation using acetic anhydride under reflux, a method applicable here .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H/¹³C) : Assigns protons and carbons in furan, thiophene, and sulfonyl groups. For instance, uses ¹H NMR to confirm thiazole-acetamide derivatives, a relevant approach here .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches. provides IR data for analogous acetamides .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. references PubChem-derived HRMS data for related compounds .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

  • Single-crystal growth : Slow evaporation of ethanolic solutions (as in ) is effective for obtaining diffraction-quality crystals .
  • Torsional analysis : demonstrates how nitro group torsion angles (e.g., O1—N1—C3—C2) reveal deviations from planarity in aromatic systems, applicable to furan/thiophene conformations .
  • Intermolecular interactions : Hydrogen bonding (e.g., C—H⋯O) and π-π stacking (observed in ) inform packing behavior and stability .

Advanced: How can researchers optimize coupling reactions for furan-thiophene ethyl linkages?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ or XPhos improve yields ( ) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic couplings .
  • Temperature control : Stepwise heating (e.g., 80°C for coupling, 25°C for quenching) minimizes side reactions, as shown in for oxadiazole syntheses .

Data Contradiction: How to address discrepancies in reported melting points or spectral data?

  • Reproducibility checks : Replicate synthesis under conditions matching literature (e.g., ’s reflux time and solvent ratios) .
  • Analytical cross-validation : Use DSC (Differential Scanning Calorimetry) for melting points and 2D NMR (COSY, HSQC) to resolve overlapping signals. highlights variability in safety data due to impurities, emphasizing purity assessment via HPLC .

Methodological: What protocols ensure safe handling of sulfonyl-containing intermediates?

  • PPE : Nitrile gloves, lab coats, and goggles are mandatory ( ) .
  • Ventilation : Use fume hoods during sulfonation steps to avoid inhalation of SO₂ byproducts .
  • Waste disposal : Neutralize acidic residues (e.g., from sulfonic acids) with sodium bicarbonate before disposal .

Analytical: What HPLC/LC-MS parameters are recommended for purity assessment?

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm) .
  • Mobile phase : Gradient of acetonitrile/water (0.1% formic acid) improves peak resolution for polar acetamides .
  • Detection : UV at 254 nm (for aromatic groups) and ESI-MS in positive ion mode .

Advanced: How can computational modeling predict reactivity or biological activity?

  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to assess sulfonyl group electron-withdrawing effects .
  • Docking studies : AutoDock Vina screens interactions with biological targets (e.g., enzymes in ’s sulfur-containing heterocycles) .

Structural Dynamics: How does the propane-2-sulfonyl group influence molecular conformation?

  • Steric effects : The bulky sulfonyl group induces non-planar arrangements in the phenyl ring, as seen in ’s trichloroacetamide derivatives .
  • Hydrogen bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor, stabilizing crystal lattices ( ) .

Contradiction Resolution: What strategies validate synthetic intermediates with conflicting spectral data?

  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in NMR .
  • Alternative routes : Synthesize intermediates via divergent pathways (e.g., Grignard vs. Suzuki coupling) to confirm structures .

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